molecular formula C16H21N5O2S2 B2580279 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE CAS No. 898462-39-0

2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE

Cat. No.: B2580279
CAS No.: 898462-39-0
M. Wt: 379.5
InChI Key: RGZUNYHVSOZSEG-UHFFFAOYSA-N
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Description

2-({5-[(tert-Butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide ( 898462-39-0) is a synthetic organic compound with a molecular formula of C16H21N5O2S2 and a molecular weight of 379.50 g/mol . This chemical features a 1,3,4-thiadiazole core, a heterocyclic scaffold extensively documented in scientific literature for its diverse biological activities . The 1,3,4-thiadiazole nucleus is recognized as a privileged structure in medicinal chemistry due to its strong aromaticity, in vivo stability, and capacity to interact with various biological targets . Derivatives of this scaffold have been shown to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities . The presence of the =N−C−S− moiety within the ring is often associated with these observed biological effects . Furthermore, the 2-amino-1,3,4-thiadiazole moiety is considered a promising scaffold for developing new antimicrobial agents, particularly against strains that have developed resistance to existing antibiotics . This compound is offered for research purposes to investigate these and other potential applications. Applications: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Handling: Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S2/c1-16(2,3)18-13(23)17-14-19-20-15(25-14)24-10-12(22)21(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZUNYHVSOZSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The tert-butylcarbamoyl group is introduced via a reaction with tert-butyl isocyanate. The final step involves the coupling of the thiadiazole derivative with N-methyl-N-phenylacetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties through several studies:

  • In Vitro Studies :
    • The compound was tested against human cancer cell lines such as SK-N-MC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). Results showed varying degrees of cytotoxicity, with some derivatives demonstrating activity comparable to established chemotherapeutics like doxorubicin .
    • A study highlighted that certain structural modifications on the thiadiazole ring significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) that could guide further development .
  • Mechanism of Action :
    • The proposed mechanism involves interference with cellular processes such as apoptosis induction and inhibition of tubulin polymerization, which are critical for cancer cell proliferation .

Other Biological Activities

Beyond anticancer properties, compounds containing the thiadiazole moiety have been investigated for:

  • Antimicrobial Effects : Some studies suggest that thiadiazole derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
  • Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer efficacy using MTT assays. The most potent compound exhibited an IC50 value significantly lower than that of doxorubicin against MCF-7 breast cancer cells . This highlights the potential for these compounds in developing new cancer therapies.

Case Study 2: Structure-Activity Relationship Analysis

Another research article focused on the SAR of various 1,3,4-thiadiazole derivatives. It was found that substituents on the phenyl ring significantly affected cytotoxicity against different cancer cell lines. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Mechanism of Action

The mechanism of action of 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives

Feature Target Compound Compound from
Core Structure 1,3,4-Thiadiazole with sulfanyl-acetamide 1,3,4-Thiadiazole with bis-sulfanyl linkage
Key Substituents tert-Butylcarbamoyl, N-methyl-N-phenyl 4-Methylphenyl
Dihedral Angles Not reported 46.3° (thiadiazole-thiadiazole)
Lattice Parameters Not available a = 16.8944 Å, c = 27.107 Å

Electronic and Steric Effects

The N-methyl-N-phenyl acetamide moiety may enhance π-π stacking capabilities relative to simpler alkyl/aryl groups .

Herbicidal and Plant Growth-Regulating Activity

Compounds with 1,3,4-thiadiazole cores and aryl/heterocyclic substituents demonstrate significant bioactivity. For example:

  • N′-5-Tetrazolyl-N-aroyl thioureas (): Exhibit herbicidal activity via inhibition of photosynthetic electron transport .
  • Tetrazolyl-aroyl ureas (): Compounds like N-5-tetrazolyl-N′-p-methoxybenzoyl urea show auxin-like activity (plant growth regulation) .
  • Triazole-carboxylic acid derivatives (): Display cytokinin-like effects, promoting cell division .

Its lipophilicity could enhance uptake compared to less hydrophobic analogs .

Biological Activity

The compound 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Chemical Formula: C₁₃H₁₈N₄OS
  • Molecular Weight: 286.37 g/mol
  • InChI Key: A unique identifier for chemical substances that provides a way to encode molecular information.

Biological Activity Overview

The biological activity of thiadiazole derivatives has been widely studied, particularly in the context of anticancer and antimicrobial properties. The specific activities of This compound include:

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Compound Efficacy: In vitro studies have shown that certain thiadiazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the range of 0.28 to 0.52 μg/mL, indicating potent activity against these malignancies .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated their effectiveness against various bacterial strains and fungi:

  • Bacterial Activity: Compounds similar to This compound have shown activity against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL .

The mechanisms through which thiadiazole derivatives exert their biological effects are multifaceted:

  • Inhibition of Cell Proliferation: These compounds may interfere with cellular processes involved in the cell cycle and apoptosis.
  • Interaction with Tubulin: Some studies indicate that these compounds can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest .
  • Antioxidant Activity: Thiadiazoles may also exhibit antioxidant properties that contribute to their anticancer effects by reducing oxidative stress within cells.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • A study involving a series of 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines with varying degrees of selectivity towards malignant versus normal cells .
CompoundCell LineIC50 (μg/mL)
Compound AMCF-70.28
Compound BA5490.52
Compound CSK-MEL-24.27

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